4-氨基-1,8-萘酰亚胺

描述

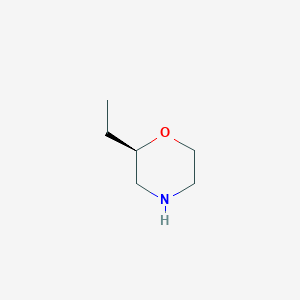

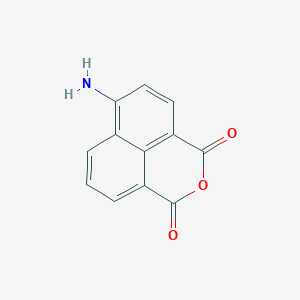

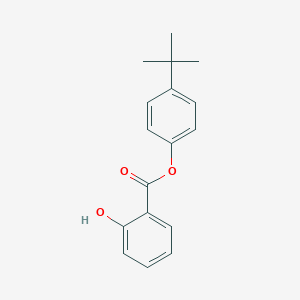

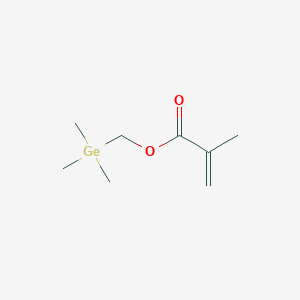

4-Amino-1,8-naphthalic anhydride is a chemical compound with the empirical formula C12H7NO3 . It is used in various applications, including as a polymerization tool .

Synthesis Analysis

The synthesis of 4-Amino-1,8-naphthalic anhydride can be achieved through a series of reactions. For instance, 1,8-naphthalic anhydride can be treated with suitable amines to achieve various functionalized derivatives .Molecular Structure Analysis

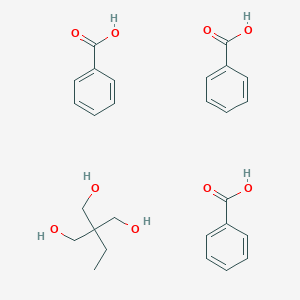

The molecular structure of 4-Amino-1,8-naphthalic anhydride is characterized by the presence of an amine group and two carbonyl groups attached to a naphthalene ring .Chemical Reactions Analysis

4-Amino-1,8-naphthalic anhydride can undergo various chemical reactions. For example, it can be alkylated, converted to the corresponding boronic acid pinacol ester by borylation with bis(pinacolato)diboron catalyzed by Pd(PPh 3)Cl 2 /KOAc, and then treated with 1,3,6,8-tetrabromopyrene to yield certain molecules .Physical And Chemical Properties Analysis

4-Amino-1,8-naphthalic anhydride is a powder with an assay of 95% . Its molecular weight is 213.19 .科学研究应用

荧光生物活性化合物

该化合物用于开发新型荧光生物活性化合物。 由于其强大的荧光特性,它在生物成像研究中是一个重要的工具,有助于可视化生物过程 .

液晶显示器

4-氨基-1,8-萘酰亚胺的衍生物用于液晶显示器 (LCD)。 这些化合物有助于显示器以高清晰度和亮度投射图像的能力 .

光学增白剂

该化合物的一个重要应用是在光学增白剂的生产中。 这些是吸收紫外和紫光并重新发射蓝光区的化学物质。 它们通常用于增强织物和纸张的颜色外观 .

纤维染料

由于其电活性 and 光稳定性,4-氨基-1,8-萘酰亚胺衍生物被用作天然 and 合成纤维的染料。 这种应用对纺织工业至关重要 .

化学发光剂

由于其强荧光,这些化合物也可以用作化学发光剂。 化学发光是广泛用于各种分析方法,包括法医分析和生物测定 .

抗肿瘤剂

研究表明,4-氨基-1,8-萘酰亚胺的衍生物具有作为抗肿瘤剂的潜力。 在酰亚胺位点 and 萘环上进行结构修饰的能力使能够创建具有不同结构 and 潜在治疗应用的新衍生物 .

作用机制

Target of Action

It’s known that 1,8-naphthalimides, a family to which this compound belongs, have been intensively investigated for their biomedical applications . They have shown binding capability to DNA and exhibited anticancer activities .

Mode of Action

It’s known that 1,8-naphthalimides and their derivatives have been widely used to design fluorescent chemosensors for detection of various molecules based on the change of fluorescence lifetime, the enhancing or quenching intensity of fluorescence, and the shift of emission wavelength after binding to the target molecule .

Biochemical Pathways

It’s known that 1,8-naphthalimides and their derivatives have been used in the anticancer research area , suggesting that they may affect pathways related to cell proliferation and apoptosis.

Pharmacokinetics

This compound and its derivatives show high solubility in polar solvents , which could potentially enhance its bioavailability.

Result of Action

It’s known that functionalized 1,8-naphthalimides derivatives have attracted much attention due to their binding capability to dna and exhibiting anticancer activities .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. , indicating that these compounds maintain stability across a wide pH range. Moreover, these derivatives show a long emission wavelength and high stability under different conditions , suggesting that they could be used effectively in various environments.

安全和危害

生化分析

Biochemical Properties

4-Amino-1,8-naphthalic anhydride has been found to be a sensitive molecular probe for ZnO nanoparticles . It interacts with these nanoparticles, leading to changes in its fluorescence patterns

Cellular Effects

It has been noted that it can sensitize cells to radiation-induced cell damage and enhance the cytotoxicity of certain compounds .

Molecular Mechanism

It is known to undergo a nucleophilic aromatic substitution reaction

Temporal Effects in Laboratory Settings

It has been noted that the heating reflux length can affect the yields of compounds derived from it .

属性

IUPAC Name |

8-amino-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NO3/c13-9-5-4-8-10-6(9)2-1-3-7(10)11(14)16-12(8)15/h1-5H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXHMCMCFSNKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10215229 | |

| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6492-86-0 | |

| Record name | 4-Amino-1,8-naphthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6492-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006492860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6492-86-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10215229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-aminonaphthalene-1,8-dicarboxylic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.703 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 4-amino-1,8-naphthalic anhydride utilized in sensor development?

A: 4-Amino-1,8-naphthalic anhydride serves as a fluorescent probe in developing sensors for specific analytes. For instance, researchers have successfully employed it in creating a highly sensitive and selective fluorescent turn-on sensor for sulfide anions (S2−) in water [, ]. This sensor utilizes silicon nanowires (SiNWs) functionalized with 4-amino-1,8-naphthalic anhydride and a copper complex. The presence of sulfide ions disrupts the fluorescence quenching effect of copper ions, leading to a detectable increase in fluorescence intensity, thus enabling sulfide detection.

Q2: What are the advantages of using silicon nanowires as a platform for these sensors?

A: Silicon nanowires offer several advantages for sensor applications [, ]:

Q3: Apart from sulfide sensing, are there other potential applications for 4-amino-1,8-naphthalic anhydride derivatives in material science?

A: Yes, 4-amino-1,8-naphthalic anhydride derivatives exhibit interesting luminescent properties, making them promising candidates for various material science applications [, ]. For example:

- Red-emitting materials: Researchers have synthesized 4-amino-1,8-naphthalic anhydride derivatives with red-shifted emissions, potentially useful in developing organic light-emitting diodes (OLEDs) [].

- Luminescent hybrid materials: The compound can be incorporated into mesoporous materials, yielding novel luminescent hybrids with potential applications in sensing, catalysis, and optoelectronics [].

Q4: Are there any studies on the structure-property relationship of 4-amino-1,8-naphthalic anhydride derivatives?

A: Yes, research has explored how structural modifications to 4-amino-1,8-naphthalic anhydride influence its photophysical properties, particularly its emission characteristics []. For instance, the nature of substituents attached to the 4-amino group can significantly impact the emission wavelength and quantum yield. This structure-property relationship understanding is crucial for designing derivatives with tailored optical properties for specific applications.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Cyclopenta[b]pyrrole, octahydro-2-(methoxymethyl)-, [2S-(2-alpha-,3a-ba-,6a-ba-)]- (9CI)](/img/structure/B167218.png)